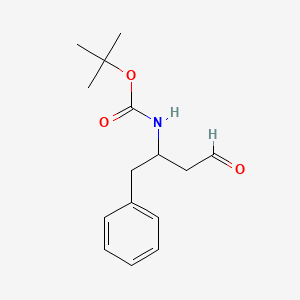

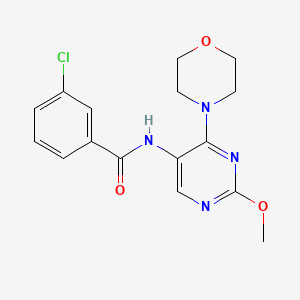

![molecular formula C12H11NO B2462552 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 261163-66-0](/img/structure/B2462552.png)

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a chemical compound that has been mentioned in the context of copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . It is also related to the synthesis of dihydrocyclopenta[b]indoles .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . The antiproliferative activity of all the target compounds was evaluated against various cell lines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 1H-Indole, 7-methyl- has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 1H-Indole, 7-methyl- is 131.1745 .Scientific Research Applications

Synthesis and Autoxidation

The compound 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has been utilized in the synthesis of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives. These derivatives were created via modified Fischer indole synthesis. This process involved a novel type of autoxidation, which is significant in organic chemistry research for the development of new compounds (Bhattacharya et al., 2001).

Anti-Inflammatory Activity

A study explored the anti-inflammatory activity of synthesized compounds related to the 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one structure. The compounds exhibited significant anti-inflammatory activity, surpassing even that of standard anti-inflammatory drugs. This indicates potential pharmaceutical applications in the development of new anti-inflammatory medications (Osarodion, 2020).

C2-H Bond Functionalization

Gold-catalyzed cyclization reactions of indoles have been used to form dihydrocyclopenta[b]indole derivatives via C2-H bond functionalization. This process highlights the compound's utility in creating complex molecular structures, which is crucial in synthetic organic chemistry (Chen et al., 2012).

Intramolecular Ritter Reactions

Intramolecular Ritter reactions involving derivatives of 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one have been key in constructing various tetracyclic lactam compounds. These reactions demonstrate the compound's role in facilitating complex chemical transformations, which is significant in the field of medicinal chemistry (Maertens et al., 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCWEOAISQPYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

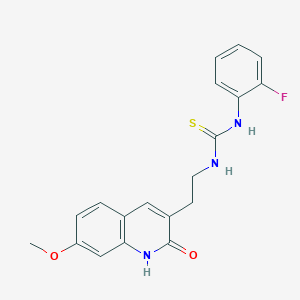

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2462478.png)

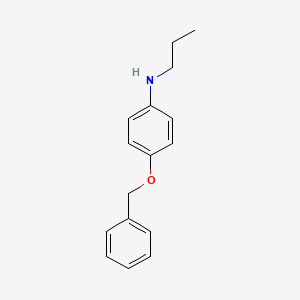

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2462481.png)

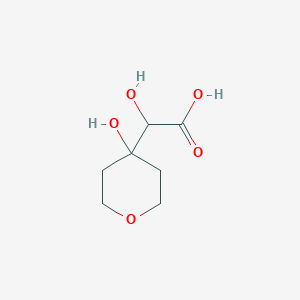

![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)

![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)